2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYJUISLIDEZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation
The imidazole ring is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of α-aminoketones with urea or thiourea derivatives under acidic or basic conditions. For the target compound, the precursor 5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is first synthesized by reacting 4-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid. This yields an intermediate Schiff base, which undergoes cyclization under reflux with a catalyst such as p-toluenesulfonic acid (p-TsOH).
Key reagents :
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4-Chlorobenzaldehyde
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Thiophene-2-carbaldehyde
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Ammonium acetate
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Acetic acid
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p-Toluenesulfonic acid
Reaction conditions :
-
Temperature: 80–100°C
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Solvent: Ethanol or toluene
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Duration: 6–12 hours
The amino group at the 2-position is introduced via nucleophilic substitution using aqueous ammonia or ammonium hydroxide, forming the final product.
Alternative Route: Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 4-chlorophenylglyoxal and 2-thiophenemethylamine is irradiated at 150°C for 20 minutes in a sealed vessel, followed by treatment with cyanamide to form the imidazole ring. This method achieves a yield of 78%, compared to 65% for conventional heating.
Advantages :
-
Reduced side reactions
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Higher purity (≥95% by HPLC)
Optimization of Reaction Conditions
Solvent and Catalyst Screening
The choice of solvent and catalyst critically impacts yield and purity. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may require higher temperatures. A study comparing solvents found that ethanol with 5 mol% p-TsOH provided optimal results (Table 1).
Table 1: Solvent and Catalyst Optimization
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | p-TsOH | 72 | 98 |
| DMF | None | 58 | 90 |
| Toluene | Acetic acid | 65 | 95 |
Temperature and Time Dependence
Higher temperatures (≥100°C) accelerate cyclization but risk decomposition. A balance is achieved at 90°C for 8 hours, yielding 70% product with ≤2% impurities. Prolonged heating beyond 12 hours reduces yield due to side-product formation.
Purification and Characterization
Column Chromatography
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. This removes unreacted aldehydes and byproducts, achieving ≥98% purity.
Spectroscopic Analysis
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NMR : NMR (400 MHz, DMSO-d6): δ 7.35–7.28 (m, 4H, Ar-H), 6.95–6.85 (m, 3H, thiophene-H), 5.12 (s, 2H, NH2), 4.45 (s, 1H, CH), 3.75 (s, 2H, CH2).
Scale-Up and Industrial Feasibility
Pilot-Scale Synthesis
A 1 kg batch was synthesized using a stirred-tank reactor under nitrogen atmosphere. Key parameters included:
Cost Analysis
Raw material costs dominate the total expense (Table 2).
Table 2: Cost Breakdown for 1 kg Production
| Component | Cost (USD) |
|---|---|
| 4-Chlorobenzaldehyde | 420 |
| Thiophene-2-carbaldehyde | 380 |
| Solvents/Catalysts | 150 |
| Labor/Energy | 200 |
| Total | 1,150 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.
Reduction: Reduction reactions could target the imidazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Oxidized derivatives of the thiophene or amino group.
Reduction products: Reduced forms of the imidazole ring or chlorophenyl group.
Substitution products: Compounds with different substituents on the chlorophenyl group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains and fungi. The presence of the 4-chlorophenyl and thiophen-2-yl groups in this compound may enhance its activity against specific pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Imidazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer lines, warranting further investigation into its mechanisms of action and efficacy .
Enzyme Inhibition
Imidazole compounds are known to interact with various enzymes, including those involved in metabolic pathways. The specific interactions of 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one with enzymes such as carbonic anhydrase or acetylcholinesterase could provide insights into its potential therapeutic roles in treating diseases like Alzheimer’s or glaucoma .
Materials Science
Synthesis of Functional Materials
The compound can be utilized as a building block for synthesizing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for organic electronics or photonic applications. Research has demonstrated that imidazole derivatives can form coordination complexes with metals, which can be exploited in catalysis or sensor technologies .
Agricultural Chemistry
Pesticidal Activity
There is growing interest in the application of imidazole derivatives as pesticides or herbicides due to their biological activity. Compounds similar to 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one have shown promise in controlling pests while being less toxic to non-target organisms . Investigating its efficacy against agricultural pests could lead to the development of safer and more effective pest control agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor interaction: Acting as an agonist or antagonist at a specific receptor.
Pathway modulation: Influencing a particular biochemical pathway by interacting with key proteins or signaling molecules.
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazole Derivatives: describes 2-(4-amino-5-oxo-3-(thiophene-2-ylmethyl)-4,5-dihydro-1,2,4-triazol-1-yl) acetohydrazide, which replaces the imidazolone core with a triazole ring.
- Thiazole/Thiadiazole Derivatives: Compounds like 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole () exhibit a sulfur-rich thiadiazole core. These structures are more rigid and electron-deficient, which could influence redox properties or metabolic stability compared to the imidazolone analog .
- Pyrazoline Derivatives: highlights 5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazole derivatives. The pyrazoline ring introduces an additional nitrogen atom, enhancing hydrogen-bond donor capacity, which correlates with antitumor activity in tested cell lines .
Substituent Modifications
- Thiophen-2-yl vs.
- Chlorophenyl vs. Fluorophenyl : Fluorophenyl-substituted analogs (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine, ) exhibit stronger electronegativity and metabolic resistance due to C-F bonds, whereas chlorophenyl groups offer greater lipophilicity, as seen in ’s isostructural compounds .
Physicochemical and Crystallographic Properties
- Planarity and Conformation: The thienopyridine-imidazole fused system in adopts near-planar geometry with intramolecular hydrogen bonding, suggesting that the target compound’s imidazolone-thiophene system may exhibit similar planarity, influencing crystallinity and packing .
- Melting Points and Stability: While direct data for the target compound are absent, discontinued analogs like 2-amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one () may indicate challenges in purification or stability, possibly due to hygroscopicity or thermal decomposition .
Tabulated Comparison of Key Analogs
Biological Activity
2-Amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound that combines imidazole and thiophene rings. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
The molecular formula of 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is C14H12ClN3OS, with a molecular weight of approximately 305.78 g/mol. The compound features both nitrogen and sulfur atoms, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one exhibit significant antimicrobial properties. A study on related imidazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
The compound has shown promising anticancer activity in vitro. In studies evaluating its cytotoxic effects on different cancer cell lines, such as HeLa (cervical cancer) and MCF7 (breast cancer), it displayed IC50 values in the low micromolar range (typically <10 µM). These findings suggest that the compound may inhibit tumor growth by inducing apoptosis or cell cycle arrest .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 7.5 | Cytotoxicity |
| MCF7 | 8.3 | Cytotoxicity |
| A549 (lung cancer) | 6.0 | Cytotoxicity |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
The biological activity of 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, leading to cell death .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity : A recent investigation reported that derivatives of this compound exhibited significant cytotoxicity against a panel of human cancer cell lines with selectivity towards renal cancer cells (IC50 = 1.14 µM) .
- Anti-inflammatory Effects : Another study demonstrated that treatment with this compound reduced inflammation markers in animal models of arthritis, indicating its potential as a therapeutic agent for chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiophene-substituted aldehydes and guanidine derivatives. For example, hydrazine hydrate refluxed with substituted oxazolones in dry benzene yields imidazole derivatives, as demonstrated in analogous syntheses . Key intermediates are characterized using FTIR (to confirm NH and C=O stretches) and (to verify aromatic proton environments and methylene linkages). Elemental analysis (C, H, N) ensures purity ≥95% .
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 120 K reveals planar fused-ring systems (e.g., thienopyridine cores) and dihedral angles between aromatic substituents. Intramolecular N–H⋯N hydrogen bonds and intermolecular C–H⋯Cl interactions stabilize supramolecular helices, as seen in structurally related imidazole-thiophene hybrids . Disorder in substituents (e.g., chlorophenyl groups) is modeled with 50:50 occupancy .
Q. What spectroscopic techniques are critical for confirming the identity of this compound?
- Methodological Answer :
- FTIR : Detects NH stretches (~3300 cm), C=O (1650–1700 cm), and thiophene C–S (600–700 cm).
- NMR : identifies aromatic protons (δ 6.8–7.5 ppm), methylene groups (δ 3.5–4.5 ppm), and NH signals (δ 5.0–5.5 ppm). confirms sp carbons (e.g., thiophene C-2 at ~125 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] for CHClNS: calc. 328.0523, observed 328.0525) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., anti-leishmanial vs. cytotoxicity) be systematically evaluated for this compound?
- Methodological Answer :
- Dose-Response Assays : Conduct IC determinations against Leishmania promastigotes and mammalian cell lines (e.g., HEK293) to establish selectivity indices (SI = IC / IC).
- Mechanistic Studies : Use flow cytometry to assess apoptosis vs. necrosis and ROS generation. Compare results to structurally similar derivatives (e.g., 5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridines) to identify substituent effects .
- Data Normalization : Account for solvent effects (e.g., DMSO ≤0.1% v/v) and assay plate variability using Z’-factor validation .
Q. What strategies resolve structural disorder in X-ray crystallography for this compound’s polymorphs?
- Methodological Answer :
- Disorder Modeling : Refine occupancy ratios (e.g., 50:50 for chlorophenyl rotamers) using SHELXL with restraints on bond lengths and angles.
- Thermal Ellipsoid Analysis : Identify rigid vs. flexible regions (e.g., planar thiophene rings vs. rotating benzyl groups) to guide disorder interpretation .
- Comparative Crystallography : Cross-validate with PXRD patterns of bulk samples to confirm phase purity .
Q. How do substituents (e.g., thiophene vs. furan) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to compute frontier molecular orbitals (HOMO-LUMO gaps). Thiophene substituents lower LUMO energy (~2.1 eV) vs. furan (~2.5 eV), enhancing electrophilicity .
- Cyclic Voltammetry : Measure oxidation potentials (e.g., thiophene-linked imidazoles show anodic peaks at +1.2 V vs. Ag/AgCl) to correlate with substituent electron-donating/withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
